2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid is a complex organic compound that features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a carboximidamide group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzyloxy Intermediate: The initial step involves the formation of a benzyloxy intermediate.
Formation of Carboximidamide Group: The carboximidamide group can be introduced by reacting the intermediate with cyanamide under acidic conditions.
Acetic Acid Moiety Addition: Finally, the acetic acid moiety can be introduced through esterification or amidation reactions, depending on the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboximidamide group can be reduced to form an amine derivative.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain receptors, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules . The carboximidamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzyloxyacetic acid: Similar in structure but lacks the fluorine and carboximidamide groups.
Fluorobenzene derivatives: Compounds with similar fluorine substitution but different functional groups.
Carboximidamide derivatives: Compounds with similar carboximidamide groups but different aromatic substitutions.
Uniqueness
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
2742659-22-7 |
---|---|
Molecular Formula |
C16H17FN2O3 |
Molecular Weight |
304.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.